Welcome to the BenchChem Online Store!
molecular formula C5H8Cl2O2 B1619628 Isopropyl dichloroacetate CAS No. 25006-60-4

Isopropyl dichloroacetate

Cat. No. B1619628
M. Wt: 171.02 g/mol
InChI Key: JBTISLVNJCYZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04908385

Procedure details

9 g. (60 mMole) Dichloroacetyl chloride are added dropwise to 20 g. isopropanol cooled to 3° C. in an ice/water bath. The reaction solution is further stirred for 30 minutes at ambient temperature, whereafter excess alcohol is removed in a vacuum at ambient temperature. The residue is subsequently mixed with a mixture of ice water and dichloromethane. After separation of the phases, the organic phase is successively washed with water, aqueous sodium hydrogen carbonate solution and again with water and dried over anhydrous sodium sulphate. After removal of the solvent, there are obtained 7.5 g. (73% of theory) isopropyl dichloroacetate which, after distillation (67°-68° C., 24 hPa) is obtained as a colourless liquid.
Quantity
60 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]([Cl:6])[C:3](Cl)=[O:4].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[Cl:1][CH:2]([Cl:6])[C:3]([O:10][CH:7]([CH3:9])[CH3:8])=[O:4]

Inputs

Step One
Name
Quantity
60 mmol
Type
reactant
Smiles
ClC(C(=O)Cl)Cl
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed in a vacuum at ambient temperature
ADDITION
Type
ADDITION
Details
The residue is subsequently mixed with a mixture of ice water and dichloromethane
CUSTOM
Type
CUSTOM
Details
After separation of the phases
WASH
Type
WASH
Details
the organic phase is successively washed with water, aqueous sodium hydrogen carbonate solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent, there
CUSTOM
Type
CUSTOM
Details
are obtained 7.5 g
DISTILLATION
Type
DISTILLATION
Details
(73% of theory) isopropyl dichloroacetate which, after distillation (67°-68° C., 24 hPa)
CUSTOM
Type
CUSTOM
Details
is obtained as a colourless liquid

Outcomes

Product
Name
Type
Smiles
ClC(C(=O)OC(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.